Cyclobutyl(1,3-thiazol-2-yl)methanol

Description

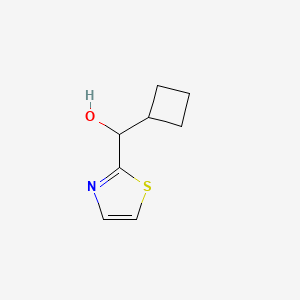

Cyclobutyl(1,3-thiazol-2-yl)methanol is a heterocyclic compound featuring a cyclobutyl ring linked to a 1,3-thiazole moiety via a hydroxymethyl (-CH2OH) bridge. The 1,3-thiazole ring is a five-membered aromatic system containing nitrogen and sulfur atoms, which imparts unique electronic and steric properties.

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

cyclobutyl(1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C8H11NOS/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-7,10H,1-3H2 |

InChI Key |

RIBOQTBKEGJQGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(C2=NC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(1,3-thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the cyclobutyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclobutyl ketone and a thioamide, the thiazole ring can be formed through a cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution

Major Products:

Oxidation: Cyclobutyl(1,3-thiazol-2-yl)carboxylic acid.

Reduction: Cyclobutyl(1,3-dihydrothiazol-2-yl)methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used

Scientific Research Applications

Cyclobutyl(1,3-thiazol-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of Cyclobutyl(1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural features of Cyclobutyl(1,3-thiazol-2-yl)methanol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| Cyclobutyl(1,3-thiazol-2-yl)methanol* | C8H11NOS | ~169.24 | Cyclobutyl, 1,3-thiazol-2-yl | Hydroxymethyl (-CH2OH) |

| [3-(1,3-Thiazol-2-yl)phenyl]methanol | C10H9NOS | 191.25 | Phenyl, 1,3-thiazol-2-yl | Hydroxymethyl (-CH2OH) |

| [1-(Oxolan-2-yl)cyclobutyl]methanol | C8H14O2 | 142.20 | Cyclobutyl, oxolan-2-yl (tetrahydrofuran) | Hydroxymethyl (-CH2OH) |

| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C11H8Cl2N2OS | 303.17 | 3,4-Dichlorophenyl, 1,3-thiazol-2-yl | Acetamide (-NHCOCH2-) |

* Estimated based on analogous structures in and .

Key Observations:

Substituent Effects: The cyclobutyl group in the target compound introduces steric hindrance and ring strain, which may reduce solubility compared to the phenyl-substituted analog (C10H9NOS) . The phenyl-thiazole analog ([3-(1,3-Thiazol-2-yl)phenyl]methanol) has a planar aromatic system, favoring π-π stacking interactions absent in the cyclobutyl derivative . The oxolan-2-yl substituent (tetrahydrofuran) in [1-(Oxolan-2-yl)cyclobutyl]methanol enhances polarity due to the oxygen atom, increasing hydrophilicity relative to the sulfur-containing thiazole analogs .

Hydrogen Bonding and Crystal Packing :

- The hydroxymethyl (-CH2OH) group in the target compound can participate in O-H···N/S hydrogen bonds, similar to the phenyl-thiazole analog. In the latter, such interactions likely stabilize crystal lattices, as observed in other thiazole-containing systems .

- The acetamide derivative (C11H8Cl2N2OS) forms N-H···N hydrogen bonds with a graph-set motif R²²(8), creating inversion dimers. By contrast, the target compound’s hydroxyl group may instead form O-H···N/S bonds, leading to distinct supramolecular architectures .

Physicochemical Properties

Notes:

Biological Activity

Cyclobutyl(1,3-thiazol-2-yl)methanol is an organic compound with a unique structural framework that includes a cyclobutyl group and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNS

- Molecular Weight : Approximately 171.25 g/mol

- Structural Features : The thiazole ring contributes to the compound's reactivity and biological activity, while the cyclobutyl moiety may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that Cyclobutyl(1,3-thiazol-2-yl)methanol exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes that are critical for bacterial survival. For instance, studies have shown that compounds containing thiazole rings often demonstrate substantial antibacterial effects, likely due to their ability to disrupt cellular processes in pathogens.

Anticancer Effects

Cyclobutyl(1,3-thiazol-2-yl)methanol has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The compound's interaction with enzymes involved in cancer progression has been a focal point of research, revealing its potential to inhibit tumor growth in vitro.

The biological activity of Cyclobutyl(1,3-thiazol-2-yl)methanol is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting potential therapeutic effects against cancer .

Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of thiazole derivatives, Cyclobutyl(1,3-thiazol-2-yl)methanol was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Study 2: Anticancer Activity Evaluation

A separate investigation focused on the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations of Cyclobutyl(1,3-thiazol-2-yl)methanol. The findings revealed that at concentrations above 100 µM, there was a marked increase in apoptosis markers and a decrease in cell viability, suggesting promising anticancer activity .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Cyclobutyl(1,3-thiazol-2-yl)methanol | Antimicrobial, Anticancer | Enzyme inhibition (COX, LOX), apoptosis induction |

| Thiazole Derivative A | Antimicrobial | Disruption of cell membrane integrity |

| Thiazole Derivative B | Anticancer | Targeting specific oncogenes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.